8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirohydantoins. These compounds are characterized by their unique spirocyclic structure, which includes a hydantoin moiety fused to a triazaspirodecane ring system.
Mechanism of Action
Target of Action
The primary targets of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting their function . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
The inhibition of RIPK1, RIPK3, and MLKL by this compound prevents necroptosis, a form of programmed cell death . This can lead to a decrease in inflammation and immune-stress responses, which are typically induced by necroptosis .
Preparation Methods
The synthesis of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may employ high-throughput techniques to optimize yield and purity, ensuring the compound meets the required specifications for research and development .
Chemical Reactions Analysis
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other spirohydantoins and related compounds.
Comparison with Similar Compounds
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other spirohydantoins and triazaspirodecane derivatives. Similar compounds include:
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar core structure but differs in the substituent groups, which can affect its biological activity and receptor selectivity.
1,3,8-Triazaspiro[4.5]decane-2,4-diones: These compounds are known for their efficacy as pan-inhibitors of prolyl hydroxylase enzymes, highlighting their potential in treating conditions like anemia.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct pharmacological properties and receptor selectivity.
Properties
IUPAC Name |
8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXUKLUESGDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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